Cas no 500-22-1 (pyridine-3-carbaldehyde)
pyridine-3-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 3-Pyridinecarboxaldehyde
- AURORA KA-3059
- NICOTINALDEHYDE
- PYRIDINE-3-ALDEHYDE
- PYRIDINE-3-CARBALDEHYDE
- PYRIDINE-3-CARBOXALDEHYDE
- TIMTEC-BB SBB004359
- 3-Formylpyridine
- 3-Nicotinaldehyde
- 3-Pyridinaldehyde
- 3-Pyridinealdehyde
- 3-Pyridylaldehyde
- 3-Pyridylcarboxaldehyde
- 3-Pyridylcarboxaldehyde DEG
- beta-Pyridinecarbonaldehyde
- Nicotinealdehyde
- Nicotinic aldehyde
- 3-Pyridinecarboxalde
- 3-Pyridinemethanol or 3-pyridinecarboxaldehyde or nicotinaldehyde
- 3-Pyridinecarbaldeh
- 3-Pyridylaldehyde
- pyridine-3-carbaldehyde
-
- MDL: MFCD00006382
- Inchi: InChI=1S/C6H5NO/c8-5-6-2-1-3-7-4-6/h1-5H
- InChI Key: QJZUKDFHGGYHMC-UHFFFAOYSA-N
- SMILES: C1=CC(=CN=C1)C=O
- BRN: 105343
Computed Properties
- Exact Mass: 107.03700
- Monoisotopic Mass: 107.037114
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 1
- Complexity: 82.6
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 0.3
- Topological Polar Surface Area: 30
Experimental Properties
- Color/Form: Yellow to Brown Liquid
- Density: 1.141 g/mL at 20 °C(lit.)
- Melting Point: 8°C
- Boiling Point: 97°C/15mmHg(lit.)
- Flash Point: Fahrenheit: 95 ° f < br / > Celsius: 35 ° C < br / >
- Refractive Index: n20/D 1.549(lit.)
- PH: 5.4 (111g/l, H2O, 20℃)
- Water Partition Coefficient: miscible
- PSA: 29.96000
- LogP: 0.89410
- Solubility: Soluble in water, miscible with organic solvents.
- Sensitiveness: Air Sensitive
pyridine-3-carbaldehyde Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Danger
- Hazard Statement: H226,H302,H315,H317,H318,H335
- Warning Statement: P261,P280,P305+P351+P338
- Hazardous Material transportation number:UN 1989 3/PG 3
- WGK Germany:3
- Hazard Category Code: 10-22-37/38-41-43
- Safety Instruction: S26-S39-S45-S36/37/39-S23
- FLUKA BRAND F CODES:8-10-23
- RTECS:QS2980000
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Hazardous Material Identification:
- Packing Group:III
- Hazard Level:3.2
- HazardClass:3
- PackingGroup:III
- TSCA:Yes
- Storage Condition:2-8°C
- Safety Term:3.2
- Packing Group:III
- Risk Phrases:R34; R41; R42/43
pyridine-3-carbaldehyde Customs Data
- HS CODE:29333999
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
pyridine-3-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | P62208-25G |
pyridine-3-carbaldehyde |
500-22-1 | 25g |
¥440.62 | 2023-11-03 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | P62208-100G |
pyridine-3-carbaldehyde |
500-22-1 | 100g |
¥1090.61 | 2023-11-03 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P815866-500g |
3-Pyridinecarboxaldehyde |
500-22-1 | 98% | 500g |
2,192.00 | 2021-05-17 | |
| TRC | P991450-25g |
3-Pyridinecarboxaldehyde |
500-22-1 | 25g |
$ 64.00 | 2023-09-06 | ||
| TRC | P991450-50g |
3-Pyridinecarboxaldehyde |
500-22-1 | 50g |
$ 75.00 | 2022-06-03 | ||
| TRC | P991450-100g |
3-Pyridinecarboxaldehyde |
500-22-1 | 100g |
$ 135.00 | 2022-06-03 | ||
| TRC | P991450-250g |
3-Pyridinecarboxaldehyde |
500-22-1 | 250g |
$420.00 | 2023-05-17 | ||
| TRC | P991450-500g |
3-Pyridinecarboxaldehyde |
500-22-1 | 500g |
$816.00 | 2023-05-17 | ||
| Chemenu | CM326346-100g |
pyridine-3-carbaldehyde |
500-22-1 | 95%+ | 100g |
$67 | 2021-08-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P28490-100g |
3-Pyridinecarboxaldehyde |
500-22-1 | 97% | 100g |
¥322.0 | 2022-04-27 |
pyridine-3-carbaldehyde Suppliers
pyridine-3-carbaldehyde Related Literature
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Golam Kibriya,Avik K. Bagdi,Alakananda Hajra Org. Biomol. Chem. 2018 16 3473
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Xuan Li,Shoucai Wang,Jiawang Zang,Meichen Liu,Guangbin Jiang,Fanghua Ji Org. Biomol. Chem. 2020 18 9100
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Jaideep B. Bharate,Sheenu Abbat,Prasad V. Bharatam,Ram A. Vishwakarma,Sandip B. Bharate Org. Biomol. Chem. 2015 13 7790
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Bin Li,Nana Shen,Yujie Yang,Xinying Zhang,Xuesen Fan Org. Chem. Front. 2020 7 919
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Sanjeev Kumar,Nidhi Sharma,Indresh K. Maurya,Ajay Verma,Sangit Kumar,K. K. Bhasin,Rohit K. Sharma New J. Chem. 2017 41 2919
Additional information on pyridine-3-carbaldehyde
Professional Introduction to Pyridine-3-carbaldehyde (CAS No. 500-22-1)
Pyridine-3-carbaldehyde, with the chemical formula C₆H₅NO, is a versatile heterocyclic aldehyde that has garnered significant attention in the field of organic synthesis and pharmaceutical research. This compound, identified by its CAS number 500-22-1, serves as a crucial intermediate in the synthesis of various biologically active molecules, including pharmaceuticals and agrochemicals. Its unique structural features—combining a pyridine ring with an aldehyde functional group—make it a valuable building block for medicinal chemists and synthetic organic chemists alike.
The pyridine core of this molecule contributes to its solubility in polar organic solvents and its ability to participate in hydrogen bonding interactions, which are essential for drug-receptor binding. The aldehyde group, on the other hand, provides a reactive site for further functionalization via condensation, oxidation, or reduction reactions. These properties have positioned Pyridine-3-carbaldehyde as a key precursor in the development of novel therapeutic agents.
In recent years, advancements in synthetic methodologies have enabled more efficient and scalable production of Pyridine-3-carbaldehyde. Modern techniques such as flow chemistry and catalytic processes have improved yield and purity, making it more accessible for industrial applications. One notable innovation involves the use of transition metal-catalyzed cross-coupling reactions to introduce additional substituents onto the pyridine ring, expanding the compound’s utility in drug design.
Research published in leading journals has highlighted the role of Pyridine-3-carbaldehyde in the development of small-molecule inhibitors targeting various disease pathways. For instance, studies have demonstrated its efficacy as a scaffold for kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The aldehyde group can be readily converted into amides or hydrazones, which are known to enhance binding affinity to biological targets. Additionally, derivatives of Pyridine-3-carbaldehyde have shown promise as antimicrobial agents, addressing the growing challenge of antibiotic resistance.
The pharmaceutical industry has leveraged Pyridine-3-carbaldehyde to create novel compounds with improved pharmacokinetic properties. By modifying its structure through strategic functionalization, researchers have generated molecules with enhanced bioavailability and reduced toxicity. For example, recent patents describe the synthesis of pyridine-based protease inhibitors that exhibit potent activity against viral proteases, offering new treatments for infectious diseases.
Beyond pharmaceutical applications, Pyridine-3-carbaldehyde finds utility in agrochemical research. Its derivatives have been explored as intermediates for herbicides and fungicides due to their ability to disrupt essential metabolic pathways in pests. The adaptability of this compound allows chemists to fine-tune its properties for specific agricultural needs, ensuring sustainable crop protection solutions.
The chemical reactivity of Pyridine-3-carbaldehyde also makes it valuable in material science applications. Researchers have utilized it to synthesize functionalized polymers and liquid crystals, where its heterocyclic structure contributes to unique electronic and optical properties. These materials are being investigated for use in organic electronics, such as flexible displays and photovoltaic devices.
Looking ahead, the future prospects for Pyridine-3-carbaldehyde are promising, driven by ongoing research into green chemistry and sustainable synthesis methods. Innovations such as biocatalysis and photochemical transformations aim to reduce the environmental impact of producing this compound while maintaining high yields. Furthermore, computational chemistry tools are being employed to predict novel derivatives with enhanced biological activity, streamlining the drug discovery process.
In conclusion, Pyridine-3-carbaldehyde (CAS No. 500-22-1) is a multifaceted compound with broad applications across pharmaceuticals, agrochemicals, and materials science. Its unique structural features and reactivity make it an indispensable tool for synthetic chemists and researchers working on next-generation therapeutics and advanced materials. As scientific understanding evolves, the potential uses for this compound will continue to expand, reinforcing its importance in modern chemistry.
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